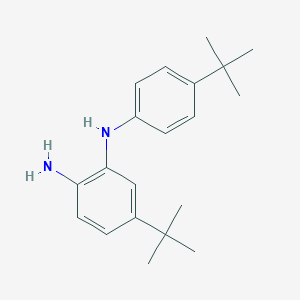
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features two tert-butyl groups and a phenyl group attached to a benzene ring, making it a highly substituted aromatic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amine groups are alkylated with tert-butyl halides under basic conditions to introduce the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors might be used to ensure consistent production rates and quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may serve as a model compound for understanding the interactions between aromatic amines and biological macromolecules.
Medicine
While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties. Aromatic amines are known to have various biological activities, and this compound could serve as a lead compound for drug development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable intermediate in the synthesis of industrial chemicals.
作用機序
The mechanism by which 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
N1-Phenylbenzene-1,2-diamine: Lacks the tert-butyl groups, making it less sterically hindered.
N1-(4-Methylphenyl)benzene-1,2-diamine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and solubility.
N1-(4-tert-Butylphenyl)benzene-1,2-diamine: Similar but with only one tert-butyl group, leading to different steric and electronic properties.
Uniqueness
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its chemical reactivity and physical properties. This makes it particularly useful in applications where steric effects are crucial, such as in the design of catalysts and materials.
特性
分子式 |
C20H28N2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
4-tert-butyl-2-N-(4-tert-butylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-19(2,3)14-7-10-16(11-8-14)22-18-13-15(20(4,5)6)9-12-17(18)21/h7-13,22H,21H2,1-6H3 |
InChIキー |
WIDKEUZYDYHHAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


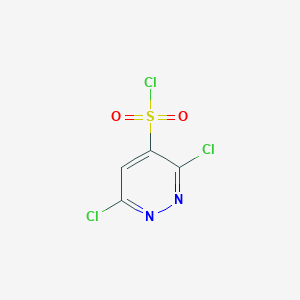
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
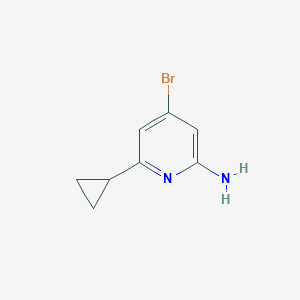
![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
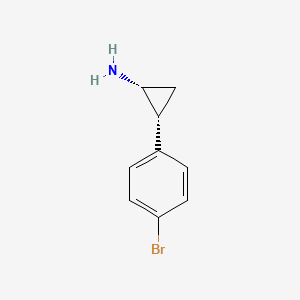
![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)

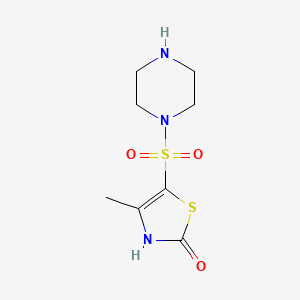
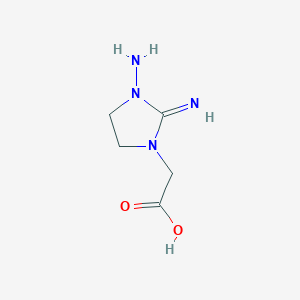
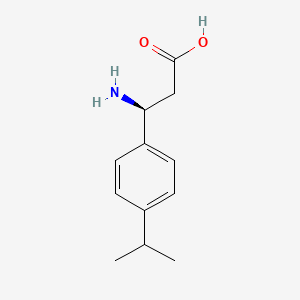
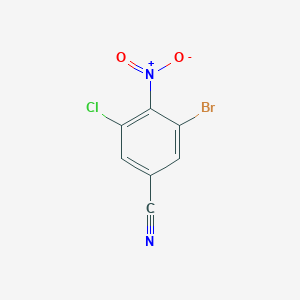
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)

![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
